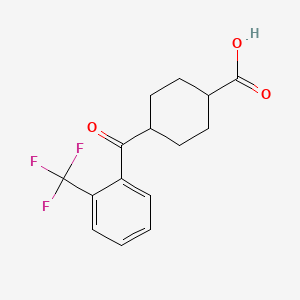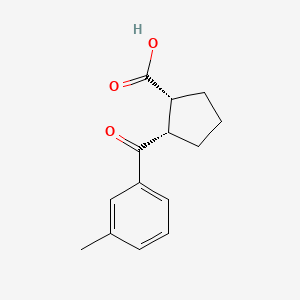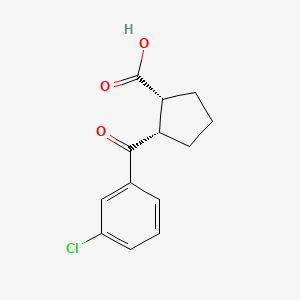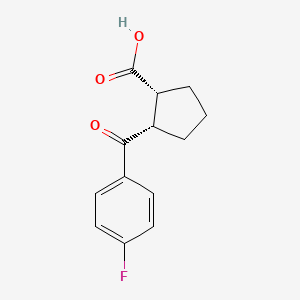
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid”, commonly known as trans-4-TFMHCA, is a white crystalline powder that belongs to the family of arylcyclohexane carboxylic acids. It has a CAS Number and a Linear Formula of C15H15F3O3 . This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular weight of this compound is 300.28 . The IUPAC name is 4-[2-(trifluoromethyl)benzoyl]cyclohexanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10- .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Research on the structural analysis and synthesis of cyclohexanecarboxylic acid derivatives, including trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid, has been a subject of interest. Studies have been conducted on the conformational analysis and elucidation of the structures of these compounds using techniques like NMR and FT-IR spectroscopy (Klika et al., 2000). These analyses are crucial for understanding the chemical and physical properties of these compounds.
Application in Heterocycle Synthesis
These compounds are used in the synthesis of various heterocycles. For instance, the reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with different reagents has been shown to yield saturated and partially saturated heterocyclic compounds with an isoindolone moiety (Sohár et al., 1996). The creation of these complex structures highlights the versatility of cyclohexanecarboxylic acid derivatives in organic synthesis.
Stereochemical Investigations
Investigations into the stereochemistry of these compounds have been undertaken to understand their behavior under different conditions. For example, a study examined the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives, which is significant for understanding the stereochemical aspects of related compounds (Nohira et al., 1970).
Photoisomerization Studies
Photoisomerization studies of cyclohexanecarboxylic acid derivatives have been conducted to understand their reactivity under light. Such studies are crucial for applications in photochemistry and the development of light-responsive materials (Brown & Neumer, 1966).
Use in Polymer and Material Science
In the field of polymer and material science, these compounds have been studied for their properties and applications. For example, research on the mesomorphism and dielectric properties of certain cyclohexanecarboxylate derivatives has implications for the development of advanced materials with specific electronic and optical properties (Karamysheva et al., 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJFVBNTORNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323803.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323805.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323810.png)
![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323812.png)
![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323815.png)
![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323818.png)
![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323819.png)
![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323820.png)